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molecular formula C9H10N2S B8617091 4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile

4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile

Cat. No. B8617091
M. Wt: 178.26 g/mol
InChI Key: DOYCFZAGGGGVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
N#Cc1cc2c(s1)CCCC2NC=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_SMILES
[C:1](#[N:2])[c:3]1[cH:4][c:5]2[c:6]([s:7]1)[CH2:8][CH2:9][CH2:10][CH:11]2[NH:12][CH:13]=[O:14].[ClH:15]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]2[c:6]([s:7]1)[CH2:8][CH2:9][CH2:10][CH:11]2[NH2:12].[ClH:15]

Inputs

Step One
Name
N#Cc1cc2c(s1)CCCC2NC=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#Cc1cc2c(s1)CCCC2NC=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
N#Cc1cc2c(s1)CCCC2N
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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